Tazarotenic Acid-d8
説明
Tazarotenic Acid-d8 is a deuterated analog of tazarotenic acid, the active metabolite of the retinoid prodrug tazarotene. Tazarotenic acid itself is a third-generation acetylenic retinoid approved for treating psoriasis and acne via topical application . The deuterated form, Tazarotenic Acid-d8, replaces eight hydrogen atoms with deuterium (²H), a stable isotope. This modification enhances its utility as an internal standard in bioanalytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), where it compensates for matrix effects and ion suppression during quantification of tazarotenic acid in biological matrices .
特性
分子式 |
C₁₉H₉D₈NO₂S |
|---|---|
分子量 |
331.46 |
同義語 |
6-[2-(3,4-Dihydro-4,4-(dimethyl-d6)-2H-1-benzothiopyran-6-yl-d2)ethynyl]-3-pyridinecarboxylic Acid; AGN 190299-d8; |
製品の起源 |
United States |
類似化合物との比較
Key Characteristics of Tazarotenic Acid-d8:
- Molecular Weight: Increased by ~8 Da compared to non-deuterated tazarotenic acid (323.4 g/mol vs. ~331.4 g/mol).
- Role : Ensures precise quantification in pharmacokinetic (PK) studies by matching the physicochemical properties of the analyte while providing distinct mass spectral signatures .
- Stability : Deuterium substitution reduces metabolic degradation, making it ideal for tracing parent compound metabolism in vitro and in vivo .
Comparison with Similar Compounds
Deuterated Internal Standards
Deuterated analogs are widely used in LC-MS/MS to improve analytical accuracy. Below is a comparison of Tazarotenic Acid-d8 with other deuterated standards:
Key Differences :
- Isotopic Pattern : The number of deuterium atoms (e.g., d7 vs. d8) affects chromatographic retention times and mass spectral peaks, enabling multiplexed detection in complex matrices.
- Metabolic Stability : Tazarotenic Acid-d8’s deuterium placement likely slows oxidation by CYP2C8 and FMO enzymes, which metabolize the parent compound to inactive sulfoxides .
Non-Deuterated Analogs
Analytical Method Validation
Tazarotenic Acid-d8 enables robust quantification of tazarotenic acid in skin permeation studies. For example:
Metabolic Studies
While tazarotenic acid is metabolized by CYP26A1/B1 and CYP2C8 , Tazarotenic Acid-d8 can track these pathways without interference. For instance:
- CYP26 Inhibition: Structural analogs of tazarotenic acid inhibit all-trans retinoic acid (at-RA) metabolism, suggesting shared enzyme targets .
- PK Profile : In transdermal studies, Tazarotenic Acid-d8 helped confirm low systemic exposure (AUC₀–24 ~99.36% vs. commercial creams) .
Q & A
Q. What are the primary metabolic pathways of Tazarotenic Acid-d8, and how can researchers validate these pathways experimentally?
Tazarotenic Acid-d8 is metabolized via esterase-mediated hydrolysis and subsequent oxidation by CYP2C8 and flavin-containing monooxygenases (FMOs) to sulfoxide metabolites. To validate these pathways:
- Use primary hepatocytes or liver microsomes from model systems (e.g., rat or human) to track metabolite formation via LC-MS/MS .
- Employ enzyme inhibition assays (e.g., ketoconazole for CYP2C8) to confirm enzymatic contributions .
- Cross-reference findings with regulatory databases (e.g., PharmaPendium) while noting potential gaps in esterase metabolism data .
Q. What analytical methods are recommended for simultaneous quantification of Tazarotenic Acid-d8 and its metabolites in biological matrices?
Ultra-performance liquid chromatography with quadrupole detector mass spectrometry (UPLC-QDa) is validated for simultaneous detection in tissues like porcine skin. Key methodological steps include:
- Optimizing chromatographic parameters (gradient steepness, column temperature) via design-of-experiment (DoE) approaches .
- Validating linearity (e.g., 0.4–18,750 ng/mL for tazarotene; 13.3–12,500 ng/mL for tazarotenic acid) and precision (<15% error) per FDA guidelines .
- Ensuring analyte stability under varying storage conditions (e.g., freeze-thaw cycles) .
Q. How does Tazarotenic Acid-d8 interact with retinoic acid receptors (RARs), and what assays can assess its receptor selectivity?
Tazarotenic Acid-d8 selectively binds RAR-β and RAR-γ, with minimal affinity for RAR-α. To evaluate receptor interactions:
- Use luciferase reporter assays in transfected cell lines to measure RAR subtype-specific transactivation .
- Compare dose-response curves with reference agonists (e.g., all-trans retinoic acid) to quantify potency .
Q. What factors influence the systemic exposure of Tazarotenic Acid-d8 in preclinical models?
Key factors include:
- Formulation : Foam formulations exhibit lower systemic exposure (1.8-fold lower AUC) compared to gels .
- Protein binding : >99% plasma protein binding reduces distribution volume (1.97 L/kg) .
- Dosing regimen : Chronic application increases plasma levels (e.g., 5.3% systemic absorption after 14 days of 0.1% gel) .
Advanced Research Questions
Q. How can researchers design experiments to resolve contradictions in enzymatic contributions to Tazarotenic Acid-d8 metabolism?
Conflicting reports on CYP2C8 vs. esterase roles require:
- Comparative metabolism studies : Use recombinant enzymes (e.g., CYP2C8, CYP26A1) to isolate oxidation pathways .
- Knockout models : CRISPR/Cas9-engineered hepatocytes lacking specific enzymes to identify rate-limiting steps .
- Interspecies validation : Compare human vs. rodent metabolic profiles to address translational relevance .
Q. What experimental strategies optimize the detection of low-abundance Tazarotenic Acid-d8 metabolites in complex biological samples?
- Super-resolution microscopy : Resolve autophagic structures (e.g., autolysosomes) in cellular degradation studies .
- Stable isotope tracing : Use deuterated standards (e.g., Tazarotenic Acid-d8) to enhance MS sensitivity and quantify trace metabolites .
- Data-independent acquisition (DIA) : Broadens metabolite coverage in untargeted metabolomics .
Q. How should researchers address variability in pharmacokinetic (PK) data across clinical and preclinical studies?
- Population PK modeling : Incorporate covariates like body weight, formulation differences, and CYP2C8 polymorphisms .
- Exaggerated-use trials : Assess PK under maximal dosing conditions to capture outlier scenarios (e.g., 28-day exaggerated-use Phase I trials) .
- Meta-analysis : Aggregate data from multiple studies to identify consistent trends (e.g., t½ ≈18 hours in humans) .
Q. What methodologies are critical for ensuring reproducibility in studies involving Tazarotenic Acid-d8?
- Standardized protocols : Detail experimental conditions (e.g., storage at -80°C, extraction solvents) in supplementary materials .
- Interlaboratory validation : Share reference standards and blinded samples across labs to harmonize results .
- Open data practices : Publish raw chromatograms and pharmacokinetic curves in repositories for independent verification .
Q. How can researchers leverage "People Also Ask" (PAA) data to identify gaps in Tazarotenic Acid-d8 literature?
- Semantic analysis : Use tools like Semrush to cluster PAA questions into themes (e.g., metabolism, toxicity) .
- Dynamic content updates : Regularly integrate new PAA queries (e.g., "CYP26A1 interactions") into review articles .
- FAQ schema markup : Enhance searchability of Q&A content for academic databases .
Methodological Tables
| Parameter | Value | Reference |
|---|---|---|
| Plasma protein binding | >99% | |
| Half-life (t½) in humans | ~18 hours | |
| CYP2C8 affinity (Km) | Not reported; inferred from inhibition | |
| UPLC-QDa detection range | 0.4–18,750 ng/mL (tazarotene) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
